Fmoc-L-Ala(BCP)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Ala(BCP)-OH is a complex organic compound characterized by its unique structural features It contains a fluorenylmethoxycarbonyl (Fmoc) group, a bicyclo[111]pentane moiety, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Ala(BCP)-OH typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of Bicyclo[1.1.1]pentane: The bicyclo[1.1.1]pentane moiety is synthesized through a series of cyclization reactions.
Coupling Reaction: The protected amino acid is coupled with the bicyclo[1.1.1]pentane derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: The Fmoc group is removed under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Ala(BCP)-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the fluorenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted fluorenyl derivatives or amides.
Scientific Research Applications
Fmoc-L-Ala(BCP)-OH has several research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of Fmoc-L-Ala(BCP)-OH involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The bicyclo[1.1.1]pentane moiety provides rigidity, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Contains a phenyl group instead of the bicyclo[1.1.1]pentane moiety.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid: Contains a cyclohexyl group instead of the bicyclo[1.1.1]pentane moiety.
Uniqueness
The presence of the bicyclo[111]pentane moiety in Fmoc-L-Ala(BCP)-OH imparts unique steric and electronic properties, making it distinct from other similar compounds
Biological Activity
Fmoc-L-Ala(BCP)-OH, chemically known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-3-(bicyclo[1.1.1]pentan-1-yl)-L-alanine, is a modified form of L-alanine that incorporates a bicyclo[1.1.1]pentane (BCP) moiety. This modification is designed to enhance the compound's biological activity and stability compared to traditional phenyl-containing amino acids, which often suffer from rapid metabolism and low bioavailability. The BCP structure offers a potential solution by providing a biocompatible alternative to phenyl rings, thereby improving pharmacokinetic properties.
- Chemical Structure : The BCP moiety replaces the phenyl group in traditional amino acids, which may reduce metabolic degradation.
- Molecular Formula : C₁₅H₁₉NO₃
- Molecular Weight : 273.32 g/mol
Antimicrobial Effects
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on lipopeptides incorporating D-amino acids demonstrated enhanced activity against various bacterial strains, including Pseudomonas syringae and Staphylococcus aureus . The incorporation of D-amino acids in peptides often leads to reduced hemolytic activity while maintaining or improving antimicrobial efficacy.
Case Studies
- Antimicrobial Peptide Studies : A series of experiments highlighted that lipopeptides with BCP modifications showed improved minimum inhibitory concentrations (MIC) against Staphylococcus aureus and other pathogens . These findings suggest that this compound could be a valuable component in developing new antimicrobial agents.
- Pharmacokinetic Studies : The BCP modification has been shown to significantly enhance the half-life of similar compounds in plasma while reducing glucuronide and sulfate conjugation, which are common pathways for the metabolism of phenolic compounds . This suggests that this compound may exhibit superior bioavailability compared to its non-modified counterparts.
Comparative Analysis of Biological Activity
The following table summarizes the biological activities reported for this compound and related compounds:
Compound | MIC (µM) | Hemolytic Activity (%) | Comments |
---|---|---|---|
This compound | <6.2 | Low (24%) | Effective against Pseudomonas syringae |
BP100 | 0.8-6.2 | 0 | High antimicrobial activity |
BP475 | 0.8-3.1 | 0 | Best performing lipopeptide |
Properties
IUPAC Name |
(2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)20(12-23-9-14(10-23)11-23)24-22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,24,27)(H,25,26)/t14?,20-,23?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJCOQFCQRLDIZ-UTHVCPNDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC1(C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.